molecular formula C25H19ClN4O3 B2626773 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207031-91-1

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2626773
CAS No.: 1207031-91-1
M. Wt: 458.9
InChI Key: VIECIRDHSRXXEU-UHFFFAOYSA-N
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Description

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic small molecule of significant interest in pharmacological research, particularly in the field of neurological disorders . Its core quinazoline-2,4-dione scaffold is a known privileged structure for designing potent and subtype-selective antagonists of the glycine site on the NMDA (N-methyl-D-aspartate) receptor complex [Source] . The strategic incorporation of the 1,2,4-oxadiazole moiety linked to a 3-chlorophenyl group is a common bioisosteric replacement in medicinal chemistry, aimed at enhancing metabolic stability and optimizing binding affinity and selectivity [Source] . Researchers are investigating this compound as a key chemical probe to elucidate the pathophysiological role of NMDA receptor overactivation, which is implicated in conditions such as ischemic brain injury, chronic pain, and neurodegenerative diseases. Its mechanism of action, as suggested by its structural analogs, involves non-competitive antagonism at the receptor's glycine binding site, thereby offering a potential therapeutic strategy for modulating excitotoxicity without completely blocking essential NMDA receptor function [Source] . This makes it a valuable tool for in vitro and in vivo studies aimed at validating new targets and understanding signaling pathways in excitatory neurotransmission.

Properties

CAS No.

1207031-91-1

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9

IUPAC Name

1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c1-15-10-11-16(2)21(12-15)30-24(31)19-8-3-4-9-20(19)29(25(30)32)14-22-27-23(28-33-22)17-6-5-7-18(26)13-17/h3-13H,14H2,1-2H3

InChI Key

VIECIRDHSRXXEU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile under acidic or basic conditions.

    Quinazoline core synthesis: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with amines or isocyanates.

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole derivative with the quinazoline core using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives are widely recognized for their anticancer activities. Research indicates that compounds similar to 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that quinazoline derivatives can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression .
  • A specific study demonstrated that modifications in the quinazoline structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Quinazolines and oxadiazoles have been reported to exhibit activity against both gram-positive and gram-negative bacteria. In particular:

  • Compounds containing oxadiazole rings have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
  • The incorporation of chlorophenyl groups may further increase the antimicrobial potency due to enhanced interaction with bacterial membranes .

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the efficacy of quinazoline derivatives:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against multiple cancer cell lines.
Antimicrobial PropertiesShowed effectiveness against E. coli and S. aureus, with potential for development into therapeutic agents.
Mechanistic InsightsIdentified pathways through which quinazolines induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Core Structure Key Substituents Functional Groups Reported Use/Activity
Target Compound Quinazoline-2,4-dione 1: 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl-methyl
3: 2,5-Dimethylphenyl
Oxadiazole, Chlorophenyl, Dimethylphenyl Not explicitly stated (inference: agrochemical research)
5-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(3-Methylphenyl)-2,4-dihydro-3H-1,2,4-Triazole-3-thione (6h) Triazole-3-thione Benzoxazole (4-chlorophenyl), 3-Methylphenyl Triazole-thione, Benzoxazole, Chlorophenyl Spectral data provided (IR, NMR, MS); no explicit bioactivity
Quinconazole Quinazolinone 2,4-Dichlorophenyl, 1H-1,2,4-Triazol-1-yl Triazole, Dichlorophenyl Agricultural fungicide
Fluquinconazole Quinazolinone 2,4-Dichlorophenyl, 6-Fluoro, 1H-1,2,4-Triazol-1-yl Triazole, Dichlorophenyl, Fluorine Systemic fungicide

Structural and Functional Analysis:

Core Heterocycle Differences: The target compound’s quinazoline-2,4-dione core differs from the triazole-thione in 6h and the quinazolinone cores in quinconazole/fluquinconazole . The dione moiety may reduce metabolic oxidation compared to quinazolinone’s ketone. Triazole-containing compounds (e.g., quinconazole) are established antifungals, suggesting that the oxadiazole in the target compound might serve a similar role with altered pharmacokinetics.

Substituent Effects: Halogenated Aromatics: The 3-chlorophenyl group in the target compound contrasts with the 2,4-dichlorophenyl in quinconazole. The latter’s para-chlorine enhances fungicidal activity by improving target binding .

Functional Group Impact :

  • The oxadiazole in the target compound is more electron-deficient than triazole, which could alter interactions with cytochrome P450 enzymes (common targets for azole antifungals).
  • The triazole-thione in 6h introduces sulfur, which may enhance metal-binding capacity, a feature absent in the target compound.

Research Findings and Inferences

Agrochemical Potential: The structural similarity to quinconazole suggests the target compound may act as a sterol biosynthesis inhibitor (common mode of action for triazole fungicides). However, replacing triazole with oxadiazole could modify binding affinity to CYP51 enzymes.

Physicochemical Properties :

  • Calculated logP for the target compound (estimated via fragment-based methods) is ~4.2, higher than quinconazole (logP ~3.8), indicating greater lipophilicity. This may improve foliar retention in agricultural applications.

Synthetic Challenges :

  • The oxadiazole-methyl linker requires multi-step synthesis (e.g., cyclization of acylhydrazides), whereas triazole derivatives like 6h are synthesized via simpler 1,3-dipolar cycloadditions.

Biological Activity

The compound 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, antitumor, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of quinazoline derivatives typically involves multi-step reactions that include the formation of the quinazoline core followed by various substitution reactions. The target compound can be synthesized through the reaction of appropriate precursors involving oxadiazole and quinazoline moieties. Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are employed for structural confirmation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated for its effectiveness against various Gram-positive and Gram-negative bacteria.

  • In vitro Studies : The compound exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 70-80 mg/mL for these pathogens .
Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus10-1280
Escherichia coli10-1275
Candida albicans1177

These findings suggest that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its potency.

Antitumor Activity

Quinazoline derivatives have also been explored for their antitumor properties. The target compound has shown potential in inhibiting cancer cell proliferation in various cancer cell lines. For instance, studies indicated that derivatives with similar structures could inhibit vascular endothelial growth factor receptor (VEGFR-2), a key player in tumor angiogenesis .

Case Studies and Research Findings

Several studies have focused on the biological activities of quinazoline derivatives:

  • Antimicrobial Screening : A study evaluated a series of quinazoline derivatives against multiple bacterial strains using agar diffusion methods. The results indicated that compounds with oxadiazole substitutions exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of quinazoline derivatives to various biological targets. These studies suggest that structural modifications can significantly influence biological activity and binding efficiency .

Q & A

Q. Advanced Structural Analysis

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assign peaks by comparing with analogous compounds (e.g., 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione derivatives in ). Key signals include aromatic protons (δ 7.2–8.5 ppm) and oxadiazole-linked methylene groups (δ 4.5–5.0 ppm).
    • LC-MS : Confirm molecular weight (e.g., m/z ~490 for the target compound) and fragmentation patterns to validate the core structure .
  • Computational Studies :
    • Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity trends during synthesis. Molecular docking may assess potential binding interactions with biological targets (e.g., microbial enzymes) .

What strategies are effective in evaluating the antimicrobial activity of this quinazoline derivative, and how should contradictory results in bioactivity assays be addressed?

Q. Methodological Considerations for Bioactivity Studies

  • Screening Protocols : Follow standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as described in . Use positive controls (e.g., ciprofloxacin) and replicate experiments to ensure reproducibility.
  • Addressing Contradictions : Discrepancies in activity data may arise from variations in bacterial strains or assay conditions. Cross-validate results using alternative methods (e.g., time-kill kinetics) and assess compound stability under assay conditions (e.g., pH, temperature) .

What are the challenges in achieving regioselectivity during the alkylation step in the synthesis of such compounds, and how can they be mitigated?

Q. Advanced Synthetic Challenges

  • Regioselectivity Issues : Competing alkylation at multiple reactive sites (e.g., quinazoline N1 vs. oxadiazole nitrogen) can lead to byproducts. suggests using sterically hindered bases (e.g., DIPEA) to direct substitution to the quinazoline N1 position.
  • Mitigation Strategies :
    • Monitor reaction progress via TLC or HPLC to identify optimal termination points.
    • Employ protective groups (e.g., Boc for amines) to block undesired sites temporarily .

How can the solubility and stability of this compound be assessed under physiological conditions for potential pharmacological studies?

Q. Preclinical Profiling Methodology

  • Solubility Testing : Use shake-flask methods in buffers (pH 1.2–7.4) and simulate gastrointestinal fluids. emphasizes correlating experimental data with computational logP predictions to guide formulation (e.g., using cyclodextrins for hydrophobic compounds).
  • Stability Studies :
    • Conduct accelerated degradation tests (40°C/75% RH) and analyze via HPLC for decomposition products.
    • Assess photostability under ICH guidelines to identify light-sensitive functional groups (e.g., oxadiazole rings) .

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